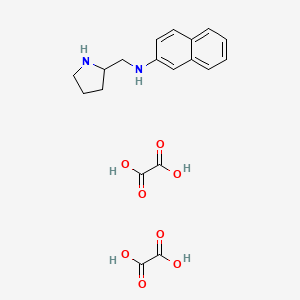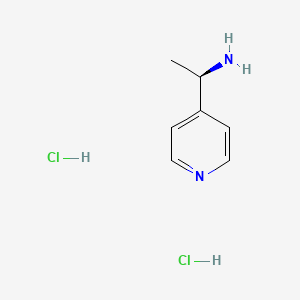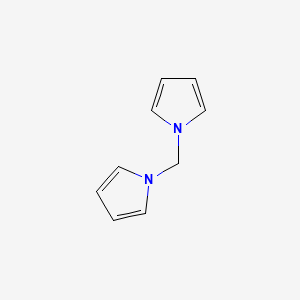![molecular formula C30H20N2O2 B3024237 (S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol CAS No. 862856-02-8](/img/structure/B3024237.png)
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol
Vue d'ensemble
Description
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol is a chiral organic compound that features two naphthalene rings connected by a single bond, with each naphthalene ring substituted by a pyridin-2-yl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol typically involves the following steps:
Formation of the Binaphthalene Core: The initial step involves the coupling of two naphthalene units. This can be achieved through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst.
Introduction of Pyridin-2-yl Groups: The pyridin-2-yl groups are introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the 2,2’ positions of the binaphthalene core. This can be accomplished through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridin-2-yl groups can be reduced to form piperidine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the pyridin-2-yl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium dichromate in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted naphthalene or pyridine derivatives.
Applications De Recherche Scientifique
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol has several applications in scientific research:
Asymmetric Synthesis: It is used as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
Coordination Chemistry: The compound can form complexes with transition metals, which are useful in catalysis and material science.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol exerts its effects is primarily through its ability to act as a chiral ligand. It can coordinate with metal centers, inducing chirality in the resulting complexes. These chiral complexes can then catalyze various asymmetric reactions, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific application and the nature of the metal center in the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol: The enantiomer of the compound, which has similar properties but opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A well-known chiral ligand used in asymmetric synthesis.
1,1’-Bi-2-naphthol (BINOL): Another chiral compound with a similar binaphthalene core, used in asymmetric catalysis.
Uniqueness
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol is unique due to the presence of both pyridin-2-yl and hydroxyl groups, which provide additional coordination sites and potential for hydrogen bonding. This enhances its versatility as a chiral ligand and its ability to form stable complexes with a variety of metal centers.
Propriétés
IUPAC Name |
1-(2-hydroxy-3-pyridin-2-ylnaphthalen-1-yl)-3-pyridin-2-ylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O2/c33-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)34)26-14-6-8-16-32-26/h1-18,33-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBMCSCMQZOZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=CC=N5)O)O)C6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3024176.png)
